molecular formula C9H6Cl3N3 B1488806 4-(chloromethyl)-1-(2,3-dichlorophenyl)-1H-1,2,3-triazole CAS No. 1248117-25-0

4-(chloromethyl)-1-(2,3-dichlorophenyl)-1H-1,2,3-triazole

Cat. No. B1488806
CAS RN: 1248117-25-0
M. Wt: 262.5 g/mol
InChI Key: HNPDXZOYQDTOAE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “4-(chloromethyl)-1-(2,3-dichlorophenyl)-1H-1,2,3-triazole” is a triazole derivative. Triazoles are a class of five-membered ring compounds containing three nitrogen atoms in the ring. They are known for their diverse range of biological activities .


Molecular Structure Analysis

The molecule contains a triazole ring, which is a five-membered ring with three nitrogen atoms and two carbon atoms. It also has a chloromethyl group (-CH2Cl) and a 2,3-dichlorophenyl group attached to the triazole ring .


Chemical Reactions Analysis

Triazoles are known to undergo a variety of chemical reactions, often serving as a scaffold in medicinal chemistry due to their stability and versatility .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Factors such as polarity, molecular weight, and the presence of functional groups (like the chloromethyl and dichlorophenyl groups) would influence its properties .

Scientific Research Applications

Synthesis of Energetic Salts

Triazolyl-functionalized energetic salts have been synthesized using reactions involving 1-(chloromethyl)-1H-1,2,4-triazole. These salts exhibit good thermal stability and relatively high density, making them potentially useful in material science applications, particularly in the field of energetics (Wang, Gao, Ye, & Shreeve, 2007).

Intermediate for Pesticides

The compound has been used as an important intermediate in the preparation of pesticides. Its synthesis involves hydroxymethylation and reaction with thioyl chloride, yielding a product crucial for pesticide formulation (Ying, 2004).

Corrosion Inhibition

4H-1,2,4-triazole derivatives, closely related to the specified compound, have been studied for their effectiveness in inhibiting corrosion and dissolution of mild steel in hydrochloric acid solutions. These derivatives demonstrate significant potential as corrosion inhibitors in industrial applications (Bentiss et al., 2007).

Molecular Interaction Analysis

Studies have been conducted to understand the intermolecular interactions in derivatives of 1,2,4-triazoles. These investigations provide insights into the structural and electronic effects that are essential for various chemical and pharmaceutical applications (Shukla, Mohan, Vishalakshi, & Chopra, 2014).

Synthesis of Antifungal Compounds

Research into the synthesis of novel triazoles, including those derived from 1,2,4-triazoles, has shown promise in developing new antifungal agents. These compounds have been tested for their efficacy against various fungal strains, highlighting their potential in medical and agricultural applications (El-Reedy & Soliman, 2020).

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context in which this compound is used. Triazoles are known to have various biological activities, including antifungal, antibacterial, and anticancer properties .

Safety and Hazards

As with any chemical compound, handling “4-(chloromethyl)-1-(2,3-dichlorophenyl)-1H-1,2,3-triazole” would require proper safety precautions. The specific hazards would depend on the compound’s properties, but could include risks associated with handling chlorinated compounds .

Future Directions

The future directions for research on this compound would depend on its biological activity. Given the known activities of other triazole compounds, potential areas of interest could include medicinal chemistry, drug discovery, and the development of new synthetic methods .

properties

IUPAC Name

4-(chloromethyl)-1-(2,3-dichlorophenyl)triazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6Cl3N3/c10-4-6-5-15(14-13-6)8-3-1-2-7(11)9(8)12/h1-3,5H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNPDXZOYQDTOAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)Cl)N2C=C(N=N2)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6Cl3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(chloromethyl)-1-(2,3-dichlorophenyl)-1H-1,2,3-triazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(chloromethyl)-1-(2,3-dichlorophenyl)-1H-1,2,3-triazole
Reactant of Route 2
4-(chloromethyl)-1-(2,3-dichlorophenyl)-1H-1,2,3-triazole
Reactant of Route 3
Reactant of Route 3
4-(chloromethyl)-1-(2,3-dichlorophenyl)-1H-1,2,3-triazole
Reactant of Route 4
4-(chloromethyl)-1-(2,3-dichlorophenyl)-1H-1,2,3-triazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.